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Introduction

FHT-1015 is a potent and selective, allosteric inhibitor of the ATPase subunits of the BAF
(BRG/Brahma-associated factors) chromatin remodeling complex, specifically targeting
SMARCAA4 (also known as BRG1) and SMARCAZ2 (also known as BRM).[1][2][3] The BAF
complex is a crucial regulator of gene expression, and its dysregulation is implicated in various
cancers. FHT-1015 represents a novel therapeutic approach for transcription factor-dependent
cancers, with promising preclinical activity, particularly in uveal melanoma.[4] This document
provides a comprehensive technical overview of the discovery, mechanism of action, chemical
properties, and preclinical evaluation of FHT-1015.

Discovery and Rationale

FHT-1015 was discovered and developed by Foghorn Therapeutics as part of a program aimed
at identifying potent and selective inhibitors of the BAF chromatin remodeling complex.[2] The
rationale behind targeting the ATPase activity of SMARCAA4/2 is based on the critical role of the
BAF complex in maintaining the transcriptional programs that drive certain cancers.[2] Through
phenotypic screening and subsequent medicinal chemistry efforts, FHT-1015 emerged as a
lead compound with low nanomolar potency against both SMARCA4 and SMARCAZ2.[1]
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Mechanism of Action

FHT-1015 is an allosteric inhibitor that binds to a site on the SMARCA4/2 proteins distinct from
the ATP-binding pocket.[1][2] This binding induces a conformational change in the protein,
which in turn inhibits its ATPase activity.[1] The inhibition of ATPase activity prevents the BAF
complex from remodeling chromatin, leading to changes in chromatin accessibility at gene

regulatory regions.[4]

In uveal melanoma, inhibition of the BAF complex by FHT-1015 leads to a loss of accessibility
at the binding sites of key lineage-specific transcription factors, SOX10 and MITF.[4] This
disrupts the SOX10-MITF transcriptional axis, which is essential for the proliferation and
survival of uveal melanoma cells.[4] The downstream effect is the suppression of the
melanocytic and pigmentation gene expression program, ultimately leading to apoptosis in
cancer cells.[1][4]
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Caption: FHT-1015 allosterically inhibits SMARCAA4/2, blocking chromatin remodeling and

downstream gene expression.

Chemical Synthesis

A detailed, step-by-step chemical synthesis protocol for FHT-1015 is not publicly available in
the scientific literature, likely due to its proprietary nature. However, based on its chemical
structure, (S)-1-(Methylsulfonyl)-N-[4-(methylthio)-1-ox0-1-[[4-[3-(pyridin-4-yl)phenyl]thiazol-2-
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yllamino]butan-2-yl]-1H-pyrrole-3-carboxamide, a plausible retrosynthetic analysis suggests a

multi-step synthesis involving the coupling of key building blocks.

The synthesis would likely involve the preparation of the central thiazole core, followed by

amide bond formations to attach the substituted butanoyl side chain and the methylsulfonyl-

pyrrole carboxamide moiety. The stereochemistry of the chiral center would likely be

established through the use of an enantiomerically pure starting material or through chiral

resolution. While specific reagents and reaction conditions are not disclosed, the synthesis

would draw upon standard organic chemistry methodologies for the formation of amides,

heterocycles, and carbon-carbon bonds.

Quantitative Data Summary

Parameter Target Value Assay Reference
IC56 SMARCA4 4 nM ADP-Glo [1]
IC56 SMARCA2 5nM ADP-Glo [1]
IC56 CHD4 > 400 pM ADP-Glo [2]
o Uveal Melanoma ]

Cell Viability ] Low nanomolar CellTiter-Glo (3-

Cell Lines (e.g., [2][5]
IC56 range day assay)

92-1, MP41)

92-1 Uveal Dose-dependent
In Vivo Efficacy Melanoma tumor growth 21-day study [1]

Xenograft inhibition

25% TGl at 2.2
, _ 92-1 Uveal

In Vivo Efficacy mg/kg QD; 92%

Melanoma 21-day study [1]
(FHT-2344) TGl at 6.7 mg/kg

Xenograft

QD

Experimental Protocols
SMARCAA4/2 ATPase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay.

» Reaction Setup:
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o Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCI2, and 0.1 mg/ml
BSA.

o In a 384-well plate, add 2.5 pL of the test compound (FHT-1015) at various concentrations.

o Add 2.5 pL of a solution containing the full-length SMARCA4 or SMARCA2 enzyme and
DNA.

o Initiate the reaction by adding 5 pL of ATP solution to a final concentration of 1 mM.

¢ Reaction Incubation:

o Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

o ADP Detection:

[e]

Add 10 pL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and
deplete the remaining ATP.

[¢]

Incubate at room temperature for 40 minutes.

[e]

Add 20 pL of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal.

[e]

Incubate at room temperature for 30-60 minutes.
» Data Acquisition:
o Measure luminescence using a plate reader.

o Calculate IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

o Cell Seeding:

o Seed uveal melanoma cells in a 96-well opaque-walled plate at a density of 2,000-5,000
cells per well in 100 pL of culture medium.
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o Incubate overnight to allow for cell attachment.

e Compound Treatment:

o Treat cells with a serial dilution of FHT-1015.

o Incubate for the desired time period (e.g., 72 hours).

o Assay Procedure:

[¢]

Equilibrate the plate to room temperature for 30 minutes.

[e]

Add 100 pL of CellTiter-Glo® Reagent to each well.

o

Mix on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Data Acquisition:
o Measure luminescence using a plate reader.

o Normalize the data to vehicle-treated controls and calculate IC59 values.

Experimental Workflow Diagram
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Caption: A representative workflow for the preclinical evaluation of FHT-1015 and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10830117#fht-1015-discovery-and-chemical-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10830117?utm_src=pdf-custom-synthesis
https://elifesciences.org/reviewed-preprints/93478
https://elifesciences.org/reviewed-preprints/93478
https://foghorntx.com/wp-content/uploads/2021/04/2021_AACR_Foghorn-Poster_v5-approved.pdf
https://patents.google.com/patent/WO2019207538A1/fr
https://patents.google.com/patent/WO2019207538A1/fr
https://pmc.ncbi.nlm.nih.gov/articles/PMC12483503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12483503/
https://elifesciences.org/reviewed-preprints/93478/figures
https://elifesciences.org/reviewed-preprints/93478/figures
https://www.benchchem.com/product/b10830117#fht-1015-discovery-and-chemical-synthesis
https://www.benchchem.com/product/b10830117#fht-1015-discovery-and-chemical-synthesis
https://www.benchchem.com/product/b10830117#fht-1015-discovery-and-chemical-synthesis
https://www.benchchem.com/product/b10830117#fht-1015-discovery-and-chemical-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10830117?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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